

# Technical Guide: Spectroscopic Data for CAS Number 40912-11-6

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## Compound of Interest

Compound Name: Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Cat. No.: B121839

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Compound Name: Methyl 3-(4-(methoxycarbonyl)phenyl)propanoate

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound with CAS number 40912-11-6, identified as methyl 3-(4-(methoxycarbonyl)phenyl)propanoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for CAS number 40912-11-6.

Table 1: Infrared (IR) Spectroscopy Data<sup>[1]</sup>

Wavenumber ( $\nu_{\text{max}}/\text{cm}^{-1}$ )	Interpretation
2982	C-H stretch (alkane)
1719	C=O stretch (ester)
1590	C=C stretch (aromatic)
1574	C=C stretch (aromatic)
1279	C-O stretch (ester)
1176	C-O stretch (ester)

Table 2:  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) Data (400 MHz,  $\text{CDCl}_3$ )[1]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
7.97	d	8.3	2H	Aromatic CH
7.28	d	8.3	2H	Aromatic CH
3.90	s	-	3H	$-\text{OCH}_3$ (ester)
3.67	s	-	3H	$-\text{OCH}_3$ (ester)
3.01	t	7.7	2H	$-\text{CH}_2-$
2.66	t	7.7	2H	$-\text{CH}_2-$

Table 3:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Data (100 MHz,  $\text{CDCl}_3$ )[1]

Chemical Shift ( $\delta$ , ppm)	Carbon Type
173.0	C=O (ester)
167.0	C=O (ester)
145.9	Aromatic C
129.8 (2C)	Aromatic CH
128.3 (3C)	Aromatic C/CH
52.0	-OCH <sub>3</sub>
51.7	-OCH <sub>3</sub>
35.2	-CH <sub>2</sub> -
30.8	-CH <sub>2</sub> -

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data<sup>[1]</sup>

m/z	Relative Intensity (%)	Interpretation
222	19	Molecular Ion [M] <sup>+</sup>
191	21	[M - OCH <sub>3</sub> ] <sup>+</sup>
163	14	[M - COOCH <sub>3</sub> ] <sup>+</sup>
162	100	[M - CH <sub>3</sub> OH - CO] <sup>+</sup> or other fragmentation
149	12	Fragmentation
131	69	Fragmentation
121	22	Fragmentation

## Experimental Protocols

The data presented was obtained from the characterization of the isolated product following a chemical synthesis.

## 2.1. Synthesis and Purification

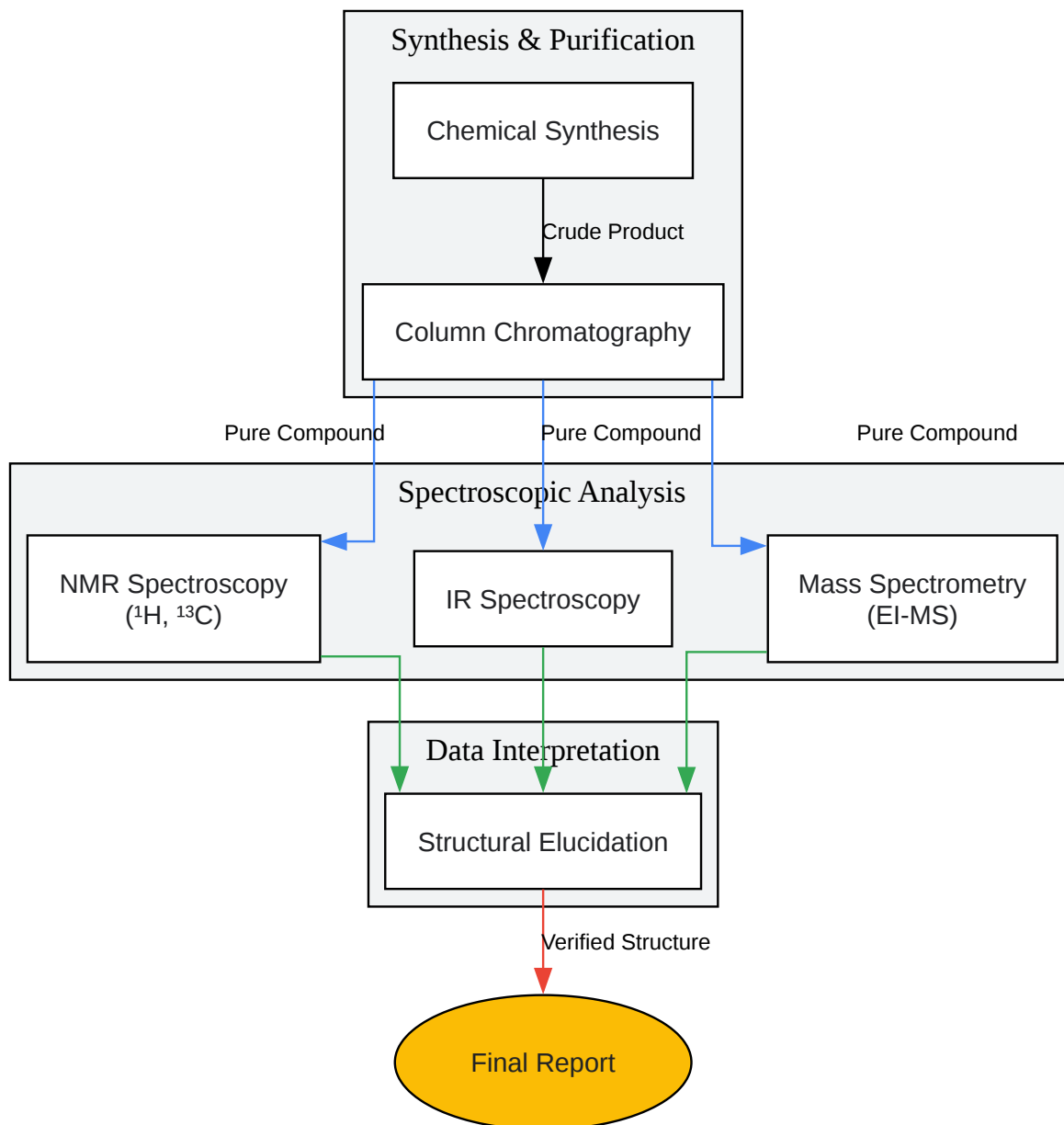
A typical procedure for the synthesis involves a conjugate addition of aryl halides or triflates onto electron-deficient olefins.<sup>[1]</sup> Following the reaction, the solvent is evaporated, and the resulting product is purified using column chromatography on silica gel with a pentane/diethyl ether eluent.<sup>[1]</sup> The compound was isolated as a pasty yellow solid.<sup>[1]</sup>

## 2.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ) at 293 K.<sup>[1]</sup> Tetramethylsilane (TMS) was used as an internal standard.<sup>[1]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum was recorded, and the characteristic absorption bands ( $\nu_{\text{max}}$ ) are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).<sup>[1]</sup>
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a spectrometer coupled to a gas chromatograph.<sup>[1]</sup> The data is presented as mass-to-charge ratios ( $m/z$ ) with their relative intensities.<sup>[1]</sup>

## Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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## References

- 1. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
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